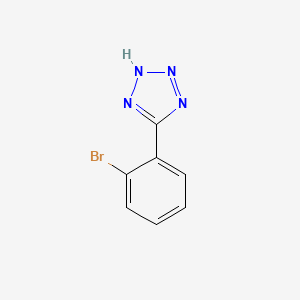

5-(2-Bromophenyl)-1H-tetrazole

Descripción general

Descripción

5-(2-Bromophenyl)-1H-tetrazole: is a heterocyclic compound that contains a tetrazole ring substituted with a 2-bromophenyl group Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromophenyl)-1H-tetrazole typically involves the cyclization of 2-bromobenzyl azide. The reaction is carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as the catalyst. The azide precursor can be prepared by reacting 2-bromobenzyl chloride with sodium azide in an organic solvent such as dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The bromine atom in 5-(2-Bromophenyl)-1H-tetrazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions with various dienophiles, leading to the formation of fused ring systems.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.

Cycloaddition: Catalysts such as copper(I) iodide or palladium(II) acetate can facilitate these reactions.

Major Products:

Substitution Products: Depending on the nucleophile, products can include 5-(2-aminophenyl)-1H-tetrazole or 5-(2-thiophenyl)-1H-tetrazole.

Oxidation Products: Oxidized derivatives of the tetrazole ring.

Cycloaddition Products:

Aplicaciones Científicas De Investigación

Chemistry:

Catalysis: 5-(2-Bromophenyl)-1H-tetrazole can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

Material Science: The compound can be used in the synthesis of polymers and advanced materials with specific electronic or optical properties.

Biology and Medicine:

Pharmaceuticals: Tetrazole derivatives are known for their biological activity, including antimicrobial, antifungal, and anticancer properties. This compound can be explored for similar applications.

Bioconjugation: The compound can be used to modify biomolecules, enhancing their stability or activity.

Industry:

Corrosion Inhibition: Tetrazole derivatives, including this compound, are effective corrosion inhibitors for metals such as copper and steel.

Agriculture: The compound can be used in the development of agrochemicals, including herbicides and pesticides.

Mecanismo De Acción

The mechanism by which 5-(2-Bromophenyl)-1H-tetrazole exerts its effects depends on its application. In catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, the tetrazole ring can interact with enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparación Con Compuestos Similares

5-Phenyl-1H-tetrazole: Lacks the bromine substituent, resulting in different reactivity and applications.

5-(4-Bromophenyl)-1H-tetrazole:

5-(2-Chlorophenyl)-1H-tetrazole: The chlorine substituent provides different electronic effects compared to bromine.

Uniqueness: 5-(2-Bromophenyl)-1H-tetrazole is unique due to the specific positioning of the bromine atom, which influences its reactivity and interactions with other molecules. This makes it particularly useful in applications where precise control over chemical properties is required.

Actividad Biológica

5-(2-Bromophenyl)-1H-tetrazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications in various fields, including medicine and agriculture.

Overview of this compound

This compound is characterized by a tetrazole ring substituted with a 2-bromophenyl group. The unique structure of this compound allows it to exhibit various biological activities, making it a subject of interest in pharmaceutical research. Tetrazoles are known for their potential as antimicrobial, antifungal, and anticancer agents due to their ability to interact with biological targets such as enzymes and receptors.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Bacillus cereus

- Bacillus subtilis

- Escherichia coli

- Pseudomonas aeruginosa

One study reported that certain derivatives of 5-substituted 1H-tetrazoles, including this compound, showed substantial inhibitory effects against these pathogens, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Preliminary studies suggest that it may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated. Its structural features contribute to its ability to interact with proteins involved in inflammation.

The biological activity of this compound is largely attributed to its interaction with biological macromolecules. The bromophenyl group enhances binding affinity to target sites, while the tetrazole moiety may facilitate coordination with metal ions or participate in hydrogen bonding. This dual mechanism can modulate the activity of enzymes or receptors involved in various biological processes.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions starting from 2-bromobenzyl azide under acidic conditions. Common methods include:

- Cyclization using hydrochloric acid or sulfuric acid : This method yields high purity and good yields (80–85%) within a short reaction time (10–15 minutes) under microwave irradiation conditions .

- Use of bismuth chloride as a catalyst : This environmentally friendly approach enhances reaction efficiency and product yield.

Comparison with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5-Phenyl-1H-tetrazole | Lacks bromine substituent | Lower reactivity |

| 5-(4-Bromophenyl)-1H-tetrazole | Different position of bromine | Similar antimicrobial properties |

| 5-(2-Chlorophenyl)-1H-tetrazole | Chlorine substituent | Varies in electronic effects |

The unique positioning of the bromine atom in this compound influences its reactivity and interactions compared to other tetrazole derivatives.

Case Studies and Research Findings

Several studies highlight the biological significance of tetrazoles:

- A study demonstrated that specific derivatives showed high antibacterial activity against Gram-positive and Gram-negative bacteria, indicating the potential for developing new antibiotics based on the tetrazole scaffold .

- Another investigation focused on the anticancer properties of tetrazoles, revealing that certain derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways.

Propiedades

IUPAC Name |

5-(2-bromophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVBXKTXLJTDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNN=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339997 | |

| Record name | 5-(2-Bromophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73096-42-1 | |

| Record name | 5-(2-Bromophenyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73096-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Bromophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.